{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
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Overview
Description
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a carboxylate ester group The compound also contains a dimethylbenzylamino group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-bromopyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-[(3,4-dimethylbenzyl)amino]-2-oxoethanol in the presence of a base such as triethylamine to yield the desired ester product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or primary amines, often in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of 5-bromopyridine-3-carboxylic acid and 2-[(3,4-dimethylbenzyl)amino]-2-oxoethanol.
Scientific Research Applications
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-Dimethylbenzyl)amino]-2-oxoethyl 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-[(3,4-Dimethylbenzyl)amino]-2-oxoethyl 5-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
2-[(3,4-Dimethylbenzyl)amino]-2-oxoethyl 5-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of {[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-3-4-13(5-12(11)2)7-20-16(21)10-23-17(22)14-6-15(18)9-19-8-14/h3-6,8-9H,7,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORDUIBPBQNGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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